molecular formula C10H8Cl2Fe-6 B1354417 1,1'-Dichloroferrocene CAS No. 1293-67-0

1,1'-Dichloroferrocene

Cat. No.: B1354417
CAS No.: 1293-67-0
M. Wt: 254.92 g/mol
InChI Key: VAKDQFRUAYBHSB-UHFFFAOYSA-N
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Description

1,1'-Dichloroferrocene is a compound that consists of a chlorinated cyclopentadiene ring, a chlorocyclopentane ring, and an iron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentadiene ring. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or thionyl chloride, and the reaction is typically conducted at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of 5-Chlorocyclopenta-1,3-diene may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation or crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include chlorinated cyclopentadienone, chlorocyclopentane, and various substituted cyclopentadiene derivatives .

Scientific Research Applications

1,1'-Dichloroferrocene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1'-Dichloroferrocene involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The chlorinated rings can also participate in electrophilic and nucleophilic reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1'-Dichloroferrocene is unique due to the presence of both chlorinated rings and the iron atom, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in similar compounds .

Properties

IUPAC Name

5-chlorocyclopenta-1,3-diene;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4Cl.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSUIDLHFPCTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-](C=C1)Cl.C1=C[C-](C=C1)Cl.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2Fe-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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